Héparine disaccharide II-S sel de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

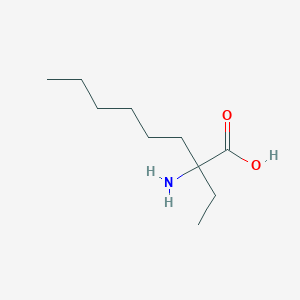

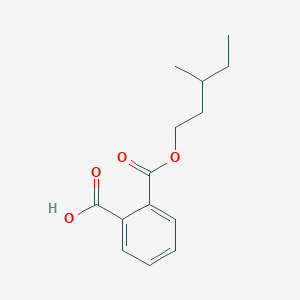

Heparin disaccharide II-S sodium salt is a chemically synthesized compound derived from heparin, a naturally occurring anticoagulant This compound is a disaccharide, meaning it consists of two sugar molecules

Applications De Recherche Scientifique

Heparin disaccharide II-S sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the structure and function of glycosaminoglycans.

Biology: Researchers use it to investigate cell signaling pathways and interactions with proteins.

Medicine: It has potential therapeutic applications, particularly in the development of anticoagulant drugs.

Mécanisme D'action

Target of Action

Heparin Disaccharide II-S Sodium Salt, like other heparin compounds, primarily targets Antithrombin III (ATIII) . ATIII is a naturally occurring plasma protein that plays a crucial role in the regulation of blood coagulation .

Mode of Action

The compound interacts with ATIII to induce a conformational change, which significantly enhances the serine protease activity . This interaction accelerates the rate at which ATIII inactivates coagulation enzymes, such as thrombin (factor IIa) and factor Xa . This interaction is the primary mechanism through which Heparin Disaccharide II-S Sodium Salt exerts its anticoagulant effect .

Biochemical Pathways

The interaction between Heparin Disaccharide II-S Sodium Salt and ATIII affects the coagulation pathway. By enhancing the inactivation of coagulation enzymes, the compound disrupts the coagulation cascade, thereby preventing the formation of blood clots .

Pharmacokinetics

The preferred routes of administration are intravenous and subcutaneous . The anticoagulant effect of heparin must be monitored, and the dosage must be adjusted frequently .

Result of Action

The primary result of the action of Heparin Disaccharide II-S Sodium Salt is the prevention of blood clot formation. By enhancing the inactivation of coagulation enzymes, the compound prevents the coagulation cascade from progressing, thereby inhibiting the formation of blood clots .

Action Environment

The action of Heparin Disaccharide II-S Sodium Salt, like other heparin compounds, can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other drugs, the patient’s health status, and specific genetic factors

Analyse Biochimique

Biochemical Properties

Heparin Disaccharide II-S Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to affect the proliferation, adhesion, angiogenesis, migration, and invasion of cancer cells via multiple mechanisms .

Cellular Effects

The effects of Heparin Disaccharide II-S Sodium Salt on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it reportedly has beneficial effects on cancer survival .

Molecular Mechanism

The mechanism of action of Heparin Disaccharide II-S Sodium Salt is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Heparin Disaccharide II-S Sodium Salt is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Heparin Disaccharide II-S Sodium Salt is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Heparin disaccharide II-S sodium salt is typically produced through the enzymatic digestion of heparin using heparinase enzymes. The process involves the cleavage of heparin into smaller disaccharide units. The reaction conditions often include maintaining a specific pH and temperature to ensure optimal enzyme activity .

Industrial Production Methods: In an industrial setting, the production of heparin disaccharide II-S sodium salt involves large-scale enzymatic digestion followed by purification processes such as high-performance liquid chromatography (HPLC) to achieve high purity levels. The final product is often freeze-dried and stored as a powder .

Analyse Des Réactions Chimiques

Types of Reactions: Heparin disaccharide II-S sodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride are often employed.

Substitution: Various nucleophiles can be used to introduce different functional groups into the disaccharide structure.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparaison Avec Des Composés Similaires

- Heparin disaccharide I-H sodium salt

- Heparin disaccharide I-S sodium salt

Comparison: Heparin disaccharide II-S sodium salt is unique due to its specific sulfation pattern, which influences its biological activity. Compared to other heparin disaccharides, it has a distinct ability to interact with different proteins and enzymes, making it particularly useful in certain research applications .

Propriétés

IUPAC Name |

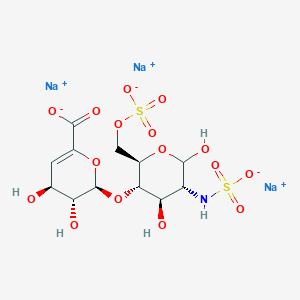

trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO16S2.3Na/c14-3-1-4(10(17)18)28-12(7(3)15)29-9-5(2-26-31(23,24)25)27-11(19)6(8(9)16)13-30(20,21)22;;;/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25);;;/q;3*+1/p-3/t3-,5+,6+,7+,8+,9+,11?,12-;;;/m0.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGHANNJETVHCR-LXROVJCJSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16NNa3O16S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.